molecular formula C17H24N4O2 B6248900 tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate CAS No. 88915-43-9

tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6248900
CAS No.: 88915-43-9
M. Wt: 316.4
InChI Key:
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Description

tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized from o-phenylenediamine and formic acid under reflux conditions.

    Attachment to Piperidine: The benzodiazole intermediate is then reacted with piperidine-1-carboxylate under basic conditions to form the desired product.

    Protection of the Amine Group: The amino group is protected using tert-butyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The benzodiazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers explore its derivatives for therapeutic applications.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification are crucial for creating compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting the biological pathways and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is unique due to the specific positioning of the amino group on the benzodiazole ring, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for developing new drugs and studying novel chemical reactions.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

88915-43-9

Molecular Formula

C17H24N4O2

Molecular Weight

316.4

Purity

95

Origin of Product

United States

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